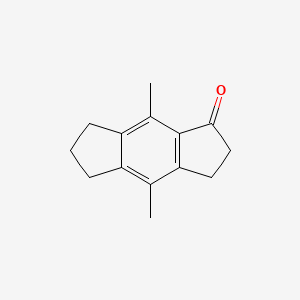
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one is an organic compound that belongs to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have applications in various fields, including materials science and organic electronics. This compound is characterized by its unique structure, which includes multiple fused rings and specific functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, solvent, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial production are selected to optimize the reaction rate and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indacene: The parent compound of the indacene family.
Tetrahydroindacene: A reduced form of indacene with similar structural features.
Dimethylindacene: A derivative with methyl groups at specific positions.
Uniqueness
3,5,6,7-Tetrahydro-4,8-dimethyl-s-indacen-1(2H)-one is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
54889-59-7 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4,8-dimethyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one |
InChI |
InChI=1S/C14H16O/c1-8-10-4-3-5-11(10)9(2)14-12(8)6-7-13(14)15/h3-7H2,1-2H3 |
Clé InChI |
BJVJJVOWNVVMNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C3=C1CCC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















